Caprospinol

Übersicht

Beschreibung

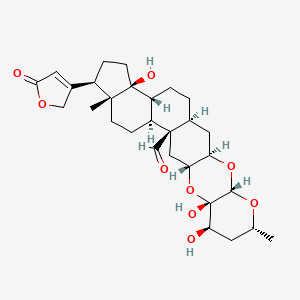

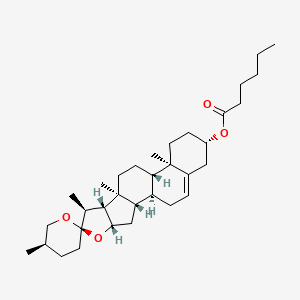

Caprospinol, also known as diosgenin caproate, is a small molecule drug that has shown promise in the treatment of Alzheimer’s disease. It is a derivative of diosgenin, a natural steroidal saponin found in various plants. This compound has been investigated for its ability to clear beta-amyloid plaques from the brain, improve brain histopathology, and recover memory function .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Caprospinol wird aus Diosgenin durch eine Reihe von chemischen Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Veresterung von Diosgenin mit Hexansäure. Die Reaktion erfordert typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die kontinuierliche Überwachung der Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Caprospinol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Reduktion von this compound kann Alkohol-Derivate ergeben.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Estergruppe, um verschiedene Ester-Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Säurechloride oder Anhydride werden häufig für Veresterungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Ketone und Carbonsäuren.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene Ester-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer Steroidverbindungen verwendet.

Biologie: Untersucht auf seine neuroprotektiven Eigenschaften und seine Fähigkeit, Beta-Amyloid-Plaques zu entfernen.

Medizin: Potenzieller Therapeutikum für die Alzheimer-Krankheit, das in präklinischen Studien vielversprechend ist.

Industrie: Verwendet in der Produktion von Steroid-Arzneimitteln und -Nahrungsergänzungsmitteln

5. Wirkmechanismus

Caprospinol übt seine Wirkung aus, indem es direkt an Beta-Amyloid-Peptide bindet und so die Bildung von neurotoxischen Amyloid-abgeleiteten diffusiblen Liganden hemmt. Diese Bindung bildet stabile Komplexe mit den Peptiden, wodurch ihre Aggregation zu Plaques verhindert wird. Zusätzlich schützt this compound die Mitochondrienfunktion, wodurch die Zellviabilität erhalten bleibt und der Zelltod reduziert wird .

Ähnliche Verbindungen:

Diosgenin: Die Stammverbindung, von der this compound abgeleitet ist. Diosgenin selbst hat verschiedene biologische Aktivitäten gezeigt, jedoch nicht die spezifischen Anti-Amyloid-Eigenschaften von this compound.

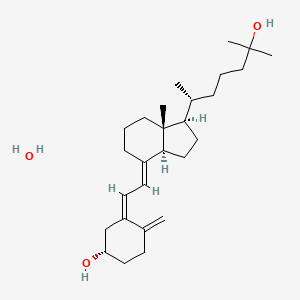

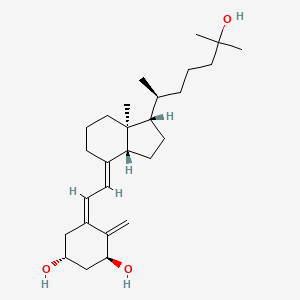

22R-Hydroxycholesterin: Eine weitere Steroidverbindung mit neuroprotektiven Eigenschaften, die sich jedoch in ihrem Wirkmechanismus und ihrer Steroidogenese unterscheidet.

Curcumin-Diosgenin-Bivalente Liganden: Diese Verbindungen kombinieren die Eigenschaften von Curcumin und Diosgenin und zeigen eine multifunktionale Aktivität gegen die Alzheimer-Krankheit.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, Beta-Amyloid-Plaques zu entfernen und die Mitochondrienfunktion zu schützen, ohne an bekannte Steroidrezeptoren zu binden. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit und unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Caprospinol exerts its effects by binding directly to beta-amyloid peptides, inhibiting the formation of neurotoxic amyloid-derived diffusible ligands. This binding forms stable complexes with the peptides, preventing their aggregation into plaques. Additionally, this compound protects mitochondrial function, thereby preserving cell viability and reducing cell death .

Vergleich Mit ähnlichen Verbindungen

Diosgenin: The parent compound from which caprospinol is derived. Diosgenin itself has shown various biological activities but lacks the specific anti-amyloid properties of this compound.

22R-Hydroxycholesterol: Another steroidal compound with neuroprotective properties but differs in its mechanism of action and steroidogenic activity.

Curcumin-Diosgenin Bivalent Ligands: These compounds combine the properties of curcumin and diosgenin, showing multifunctional activity against Alzheimer’s disease.

Uniqueness: this compound is unique in its ability to clear beta-amyloid plaques and protect mitochondrial function without binding to known steroid receptors. This makes it a promising candidate for the treatment of Alzheimer’s disease, distinguishing it from other similar compounds .

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-AAPULDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death. | |

| Record name | Caprospinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4952-56-1 | |

| Record name | Caprospinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprospinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPROSPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

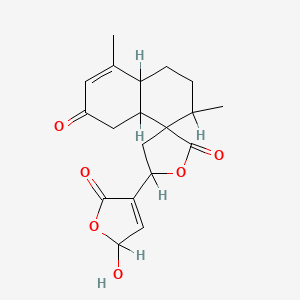

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.